molecular formula C9H5N3OS2 B1454796 5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1005205-17-3

5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1454796
CAS No.: 1005205-17-3
M. Wt: 235.3 g/mol
InChI Key: YNZXEOLFVRZFJF-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s a bicyclic system with multiple applications and is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .


Synthesis Analysis

Benzothiazole derivatives have been synthesized for various purposes . For example, a series of N-phenyl-substituted and disubstituted guanidinyl benzothiazole derivatives were synthesized and characterized as novel antimicrobial and antioxidant agents .


Molecular Structure Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . It’s a heterocyclic compound, which means it has reactive sites that allow for functionalization .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . For example, one analogue, 5-(2,5-dihydroxybenzoyl)-2(3H)-benzothiazolone, displayed an important antioxidant activity and could decrease reactive oxygen species production .


Physical and Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . More specific physical and chemical properties would depend on the specific benzothiazole derivative.

Mechanism of Action

While the specific mechanism of action for “5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol” is not available, benzothiazole derivatives have been found to interfere with various biological processes. For instance, Riluzole, a benzothiazole derivative, was found to interfere with glutamate neurotransmission .

Safety and Hazards

The safety and hazards of a specific benzothiazole derivative would depend on its specific structure and properties. For example, N-(2-AMINO-BENZOTHIAZOL-6-YL)-ACETAMIDE, a benzothiazole derivative, has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole and its derivatives continue to be a subject of interest in medicinal chemistry due to their remarkable pharmacological potentialities . Future research may focus on synthesizing new benzothiazole derivatives and studying their biological activities.

Properties

IUPAC Name

5-(1,3-benzothiazol-6-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c14-9-12-11-8(13-9)5-1-2-6-7(3-5)15-4-10-6/h1-4H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXEOLFVRZFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NNC(=S)O3)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
5-(Benzothiazol-6-yl)-1,3,4-oxadiazole-2-thiol

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